4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one
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Overview
Description
4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one is a heterocyclic compound that features a pyridinone core substituted with a nitroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one typically involves the condensation of 4-nitroaniline with pyridin-3-one derivatives under specific conditions. One common method includes the use of a basic catalyst such as piperidine to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative .
Scientific Research Applications
4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism by which 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the nitro group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a nitro group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar but with different substitution patterns.
Uniqueness: 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one is unique due to the presence of both the nitroanilino and pyridinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in its analogs .
Properties
CAS No. |
830317-06-1 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C12H9N3O3/c16-12-8-13-6-5-9(12)7-14-10-1-3-11(4-2-10)15(17)18/h1-8,16H |
InChI Key |
LRSUXKUWWHZOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=NC=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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